8-Bromo-7-methyl-imidazo[1,5-a]pyridine
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Overview
Description
8-Bromo-7-methyl-imidazo[1,5-a]pyridine is an organic compound belonging to the imidazopyridine class of compounds. It is an aromatic heterocyclic compound with a five-membered ring, containing two nitrogen atoms at the 1 and 5 positions. This compound has been widely studied for its various properties and applications, such as its use in synthetic organic chemistry, as a ligand in coordination chemistry, and in medicinal chemistry.
Scientific Research Applications
Agrochemicals
8-Bromo-7-methyl-imidazo[1,5-a]pyridine is a significant structural component in a variety of agrochemicals. Its synthesis and transformations have been extensively researched, leading to the development of new agrochemicals that can help increase crop yields and protect plants from pests and diseases .
Pharmaceutical Industry
This compound plays a crucial role in the pharmaceutical industry. It serves as a core structure for the synthesis of various drugs, including those with anti-cancer properties. The ability to create derivatives of this compound expands the possibilities for drug development and therapeutic applications .
Material Science
In material science, 8-Bromo-7-methyl-imidazo[1,5-a]pyridine derivatives show potential in the creation of new materials. These materials could have unique properties suitable for specific applications, such as high durability or special electrical characteristics .
Optoelectronic Devices
The derivatives of this compound are used in optoelectronic devices due to their luminescent properties. They can be utilized in the development of new types of displays, lighting, and sensors that require specific luminescent characteristics .
Confocal Microscopy and Imaging
In the field of microscopy and imaging, these derivatives serve as emitters. They are particularly useful in confocal microscopy, where they can help in the visualization of cells and tissues, providing clearer images for research and diagnosis .
Synthetic Methodologies
The compound is involved in various synthetic methodologies, such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methodologies are crucial for constructing the imidazo[1,5-a]pyridine scaffold, which is foundational for further chemical research and innovation .
Mechanism of Action
Target of Action
It’s known that imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives can interact with biological molecules .
Biochemical Pathways
It’s known that imidazo[1,5-a]pyridine derivatives can affect various biochemical pathways .
Result of Action
Some imidazo[1,5-a]pyridine derivatives have shown signs of apoptosis including nuclear condensation and fragmentation .
properties
IUPAC Name |
8-bromo-7-methylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-5-10-4-7(11)8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEFTDYWSCBUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CN=CN2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-methyl-imidazo[1,5-a]pyridine |
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